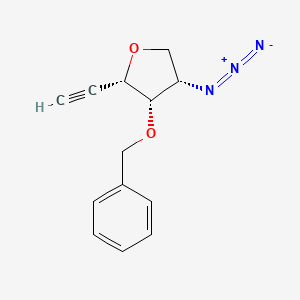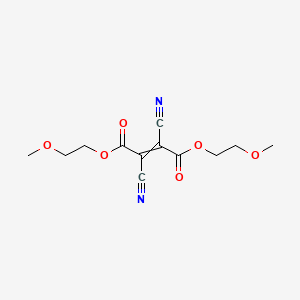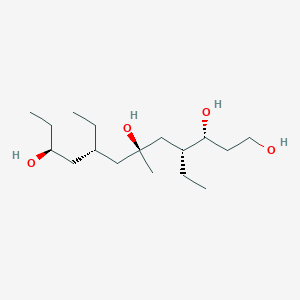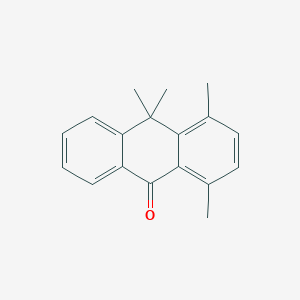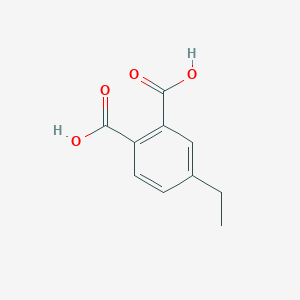
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine is an organic compound that belongs to the class of amines. This compound features a butyl-substituted phenyl group and two thiophene rings, which are sulfur-containing heterocycles. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine typically involves the reaction of 4-butylaniline with thiophene-2-carbaldehyde under specific conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amination. Common reagents used in the synthesis include catalysts such as palladium or copper, and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism by which N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene rings can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
- N-(4-Ethylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
- N-(4-Propylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
Uniqueness
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine is unique due to the presence of the butyl group, which can influence its physical and chemical properties such as solubility, stability, and reactivity. This uniqueness can make it more suitable for specific applications compared to its methyl, ethyl, or propyl analogs.
Propriétés
Numéro CAS |
875896-97-2 |
|---|---|
Formule moléculaire |
C18H19NS2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-N-thiophen-2-ylthiophen-2-amine |
InChI |
InChI=1S/C18H19NS2/c1-2-3-6-15-9-11-16(12-10-15)19(17-7-4-13-20-17)18-8-5-14-21-18/h4-5,7-14H,2-3,6H2,1H3 |
Clé InChI |
CPMJADCNAQLHRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N(C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)

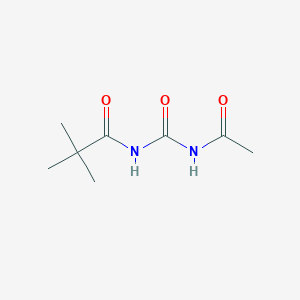
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)
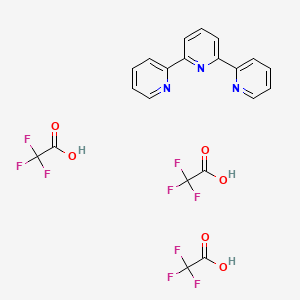
amino}methyl)phenol](/img/structure/B14200441.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
